Fsllry-NH2

Description

Properties

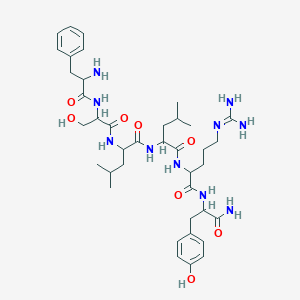

Molecular Formula |

C39H60N10O8 |

|---|---|

Molecular Weight |

797.0 g/mol |

IUPAC Name |

N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44) |

InChI Key |

KMSCNWHRNILNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Fsllry-NH2: A Dual-Modality Peptide with Implications for PAR2 Inhibition and MrgprC11/X1 Agonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fsllry-NH2 is a synthetic peptide initially identified as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a myriad of inflammatory and pathological processes. While its inhibitory effects on PAR2 are well-documented, recent studies have unveiled a surprising agonistic activity on Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual modality of this compound presents a complex yet intriguing pharmacological profile, with significant implications for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an antagonist for PAR2 and an agonist for MrgprC11 and its human ortholog MRGPRX1.

1.1. PAR2 Antagonism: this compound acts as a competitive antagonist at the PAR2 receptor. PAR2 is typically activated by the proteolytic cleavage of its N-terminus by serine proteases, such as trypsin, which exposes a tethered ligand that binds to the receptor and initiates signaling. This compound is believed to interfere with the binding of the tethered ligand, thereby preventing receptor activation and downstream signaling cascades. This inhibitory action has been shown to be selective for PAR2.[1][2][3]

1.2. MrgprC11/MRGPRX1 Agonism: In a surprising discovery, this compound was found to directly activate MrgprC11, a receptor expressed in sensory neurons, in a dose-dependent manner.[4][5] It also demonstrates moderate activation of the human ortholog, MRGPRX1.[4][5] This agonist activity is distinct from its effects on PAR2 and triggers a separate signaling pathway, primarily associated with itch sensation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the bioactivity of this compound.

| Parameter | Receptor | Cell Line | Value | Reference |

| IC50 | PAR2 | KNRK cells | 50 µM | [1] |

| Parameter | Receptor | Cell Line | Value | Reference |

| EC50 | MrgprC11 | HEK293T cells | 20.31 µM | [6] |

Signaling Pathways

The dual action of this compound results in the modulation of two distinct signaling pathways.

3.1. PAR2 Antagonism Signaling Pathway

As an antagonist, this compound blocks the canonical PAR2 signaling cascade. Activated PAR2 typically couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors like extracellular signal-regulated kinase (ERK). By blocking PAR2 activation, this compound inhibits these downstream events.

Caption: this compound inhibition of the PAR2 signaling pathway.

3.2. MrgprC11/MRGPRX1 Agonism Signaling Pathway

As an agonist for MrgprC11 and MRGPRX1, this compound initiates a signaling cascade that is also dependent on Gαq/11. This leads to the activation of PLC, subsequent generation of IP3, and the release of intracellular calcium via IP3 receptors. This increase in intracellular calcium is further amplified by the opening of Transient Receptor Potential Canonical (TRPC) ion channels.[4][5]

Caption: this compound activation of the MrgprC11/X1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

4.1. Intracellular Calcium Mobilization Assay

This assay is used to measure the ability of this compound to either inhibit PAR2-mediated calcium release or to induce calcium mobilization through MrgprC11/X1 activation.

-

Cell Culture and Plating:

-

Culture HEK293T cells transiently or stably expressing the receptor of interest (PAR2 or MrgprC11/X1) in appropriate growth medium.

-

Seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.[3]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.

-

Remove the growth medium from the cell plates and add the dye-loading solution to each well.

-

Incubate the plates for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of this compound and any agonist/antagonist controls in an appropriate assay buffer.

-

For antagonist assays, pre-incubate the cells with this compound before adding a PAR2 agonist (e.g., trypsin or SLIGRL-NH2).

-

For agonist assays, add this compound directly to the cells.

-

Use a fluorescence plate reader to measure the change in fluorescence intensity over time, with excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Caption: Workflow for the intracellular calcium mobilization assay.

4.2. ERK1/2 Phosphorylation Western Blot Assay

This assay is used to determine the effect of this compound on the activation of the ERK signaling pathway, a downstream effector of PAR2.

-

Cell Culture and Treatment:

-

Culture cells (e.g., cardiac fibroblasts) in appropriate growth medium until they reach a desired confluency.[7]

-

Serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal ERK phosphorylation.

-

Treat the cells with this compound for various time points and concentrations, with or without a PAR2 agonist.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Caption: Workflow for the ERK1/2 phosphorylation western blot assay.

4.3. In Vivo Neurological Outcome Assessment in a Rat Model of Asphyxial Cardiac Arrest

This protocol assesses the neuroprotective effects of this compound in an in vivo model of global cerebral ischemia.

-

Animal Model:

-

Drug Administration:

-

Neurological Function Evaluation:

-

Assess neurological function at various time points post-cardiac arrest (e.g., 24, 48, and 72 hours) using a standardized Neurological Deficit Score (NDS).[7][10][11][12][13] The NDS evaluates general behavior, alertness, sensory function, motor function, and coordination.

-

Perform a T-maze test to evaluate cognitive function, specifically spontaneous alternation, which is sensitive to hippocampal dysfunction.[8][9][14][15][16]

-

-

Histopathological Analysis:

-

At the end of the study period, perfuse the animals and collect the brains.

-

Perform Fluoro-Jade C staining on brain sections to specifically label degenerating neurons, particularly in the hippocampus.[1][17][18][19][20]

-

Quantify the number of Fluoro-Jade C-positive cells to assess the extent of neuronal degeneration.

-

Caption: Workflow for the in vivo neurological outcome assessment.

Conclusion

This compound is a fascinating research tool with a dual personality, acting as a PAR2 antagonist and a MrgprC11/X1 agonist. This technical guide provides a foundational understanding of its complex mechanism of action, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols. For researchers in inflammation, pain, neuroscience, and drug discovery, a thorough understanding of this dual activity is critical for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting these pathways. The off-target agonism of this compound on MrgprC11/X1 highlights the importance of comprehensive pharmacological profiling in drug development.

References

- 1. histo-chem.com [histo-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Hyperacute autonomic and cortical function recovery following cardiac arrest resuscitation in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. T-maze - Wikipedia [en.wikipedia.org]

- 10. Improving neurological outcomes post-cardiac arrest in a rat model: immediate hypothermia and quantitative EEG monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. researchgate.net [researchgate.net]

- 13. Neurological recovery by EEG bursting after resuscitation from cardiac arrest in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. biosensis.com [biosensis.com]

- 18. biosensis.com [biosensis.com]

- 19. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. docs.aatbio.com [docs.aatbio.com]

Fsllry-NH2 as a PAR2 Antagonist: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2), a G protein-coupled receptor, is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and tissue repair.[1][2] Its activation by serine proteases, such as trypsin and mast cell tryptase, initiates a cascade of intracellular signaling events. Fsllry-NH2 is a synthetic peptide that has been identified as a competitive antagonist of PAR2, making it a valuable tool for investigating the roles of this receptor and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a discussion of its off-target effects.

Mechanism of Action

This compound functions as a PAR2 antagonist by competitively blocking the receptor's activation.[3] PAR2 is activated through proteolytic cleavage of its extracellular N-terminus, which unmasks a "tethered ligand" sequence (SLIGKV-NH2 in humans). This tethered ligand then binds to the extracellular loop 2 (ECL-2) of the receptor, inducing a conformational change that triggers downstream signaling. This compound is believed to interfere with this process by binding to the tethered ligand docking site on ECL-2, thereby preventing the intramolecular activation of the receptor.[3]

Quantitative Data

The inhibitory potency of this compound against PAR2 activation has been quantified in various in vitro systems. The following table summarizes the available quantitative data.

| Parameter | Value | Cell Line/System | Agonist | Reference |

| IC50 | 50-200 µM | Not specified | Trypsin | [3] |

| IC50 | 50 µM | PAR2-KNRK cells | Trypsin | [4] |

| Effective Concentration | 0.5 µM | Human lung primary cells | AC264613 | [5][6] |

PAR2 Signaling Pathways

PAR2 activation initiates a complex network of intracellular signaling pathways, which can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.

G Protein-Dependent Signaling

Activated PAR2 can couple to multiple G protein subtypes, leading to the activation of distinct downstream effectors.

PAR2 G Protein-Dependent Signaling Pathways.

β-Arrestin-Mediated Signaling

In addition to G protein coupling, PAR2 can signal through a G protein-independent pathway involving β-arrestins. Upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only leads to receptor desensitization and internalization but also initiates a second wave of signaling by acting as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade.

PAR2 β-Arrestin-Mediated Signaling Pathway.

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to inhibit PAR2-agonist-induced intracellular calcium mobilization in a cell-based assay.

Materials:

-

Cells expressing PAR2 (e.g., HEK293, KNRK, or primary cells)

-

96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

-

This compound

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed PAR2-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with HBSS with HEPES to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths appropriate for the calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject the PAR2 agonist at a predetermined EC80 concentration into the wells.

-

Continue to record the fluorescence for at least 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the concentration of this compound to determine the IC50 value.

-

Calcium Mobilization Assay Workflow.

In Vivo: Mouse Model of Thermal Hyperalgesia

This protocol describes the use of this compound in a mouse model of PAR2-mediated thermal hyperalgesia.

Materials:

-

Male C57BL/6 mice

-

This compound

-

PAR2 agonist (e.g., SLIGRL-NH2)

-

Saline (vehicle)

-

Plantar test apparatus (Hargreaves' test)

-

Intraplantar injection needles (30-gauge)

Procedure:

-

Acclimation: Acclimate the mice to the experimental setup, including the plantar test apparatus, for several days before the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each mouse.

-

Drug Administration:

-

Administer this compound or vehicle via a relevant route (e.g., intraperitoneal, intraplantar) at a predetermined time before the agonist challenge.

-

-

Agonist Challenge: Inject the PAR2 agonist intraplantarly into the hind paw of the mice.

-

Nociceptive Testing: At various time points after the agonist injection (e.g., 15, 30, 60, 120 minutes), measure the paw withdrawal latency using the plantar test apparatus. A decrease in withdrawal latency indicates thermal hyperalgesia.

-

Data Analysis:

-

Calculate the change in paw withdrawal latency from baseline for each mouse.

-

Compare the responses between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

-

References

- 1. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Inhibition of the PAR2 Signaling Pathway by FSLLRY-NH2

Introduction

Protease-Activated Receptor 2 (PAR2), a member of the G protein-coupled receptor (GPCR) family, is a key player in a variety of physiological and pathophysiological processes, including inflammation, pain, and metabolism.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated via the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[3] This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans, SLIGRL-NH2 in rodents) which binds to the receptor's second extracellular loop, initiating signal transduction.[3][4]

Given its role in disease, the inhibition of the PAR2 signaling pathway is a significant area of therapeutic interest. This compound is a synthetic peptide that has been identified as a selective PAR2 antagonist.[5] This technical guide provides a comprehensive overview of the PAR2 signaling pathway, the mechanism of its inhibition by this compound, relevant quantitative data, and detailed experimental protocols for studying this interaction.

Core Signaling Pathways

Canonical PAR2 Signaling Pathway

Activation of PAR2 by proteases initiates a signaling cascade predominantly through the Gαq/11 subunit.[6] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[5] These events lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K pathways, ultimately modulating cellular responses like inflammation and collagen production.[3]

Off-Target Activation of MrgprC11 by this compound

Recent studies have revealed a critical caveat to the use of this compound as a specific PAR2 antagonist. It has been demonstrated that this compound can directly activate the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[7] This off-target activation surprisingly triggers the same Gαq/11-PLC-Ca2+ signaling cascade, leading to outcomes such as the sensation of itch.[6][7] This finding is of paramount importance for drug development, highlighting the need to screen for activity at MRGPRs when designing PAR2 inhibitors.[7]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various cellular models. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Efficacy of this compound on PAR2 Signaling

| Cell Type | Assay | Agonist | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| PAR2-KNRK cells | Calcium Signaling | Trypsin (2 nM) | 200 µM | Inhibition of trypsin-induced signaling | [4] |

| PAR2-KNRK cells | Not specified | Not specified | IC50: 50 µM | Inhibition of PAR2 activation | [8] |

| Bronchial/Tracheal Epithelial Cells | Intracellular Calcium Mobilization | PAR-2 agonist (AC264613) | Not specified | Significant decrease (P = .01) to undetectable levels | [3] |

| Human Small Airway Epithelial Cells | Intracellular Calcium Mobilization | PAR-2 agonist (AC264613) | Not specified | Significant decrease (P = .0024) | [3] |

| Bronchial Smooth Muscle Cells | Intracellular Calcium Mobilization | PAR-2 agonist (AC264613) | Not specified | Significant decrease (P = .0001) | [3] |

| Asthmatic Bronchial Smooth Muscle Cells | Intracellular Calcium Mobilization | PAR-2 agonist (AC264613) | Not specified | Significant decrease (P = .01) |[3] |

Table 2: Effects of this compound on Downstream Inflammatory and Signaling Markers

| Cell Type | Condition | Measured Markers | This compound Treatment | Observed Effect | Reference |

|---|---|---|---|---|---|

| HepG2 cells | H₂O₂ Induced Stress | IL-1β, IL-8, TNF-α, SAPK/JNK (mRNA & protein) | Co-treatment with H₂O₂ | Dose-dependent attenuation of H₂O₂-induced increases | [1] |

| Isolated Cardiac Fibroblasts | Not specified | ERK activation, Collagen production | Not specified | Blocked activation and production | |

| Asthmatic-derived Eosinophils | PAR-2 agonist stimulation | PI3K | Not specified | Significant decrease (P = .01) in PI3K activation | [3] |

| Asthmatic-derived Eosinophils | PAR-2 agonist stimulation | Intracellular Calcium Mobilization | Not specified | No significant change |[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of PAR2 inhibition. Below are protocols for key experiments.

Intracellular Calcium Mobilization Assay

This assay is the primary method for assessing PAR2 activation and inhibition by measuring changes in cytosolic calcium concentration.

Objective: To quantify the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in PAR2-expressing cells.

Materials:

-

PAR2-expressing cells (e.g., primary bronchial epithelial cells, HEK293T cells transfected with PAR2)

-

Cell culture medium (e.g., DMEM)

-

Fluorescent calcium indicator (e.g., Fluo-4 Direct™ Calcium Assay Kit)

-

PAR2 agonist (e.g., Trypsin, AC264613)

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4) to each well. Incubate for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and the PAR2 agonist in the assay buffer.

-

Antagonist Pre-incubation: Remove the dye solution. Add different concentrations of this compound (or buffer for control wells) to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Fluorescence Measurement: Place the microplate into the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 495 nm/516 nm for Fluo-4).

-

Baseline Reading: Record a baseline fluorescence reading for several seconds.

-

Agonist Injection: Using the plate reader's injector, add the PAR2 agonist to the wells and immediately continue recording the fluorescence signal for several minutes.

-

Data Analysis: The change in fluorescence intensity (F/F₀) over time reflects the intracellular calcium concentration. Calculate the peak response for each well. Determine the inhibitory effect of this compound by comparing the peak response in treated wells to control wells. Calculate IC50 values by fitting the concentration-response data to a suitable model.

Analysis of Inflammatory Marker Expression via qPCR

This protocol details the measurement of changes in gene expression for inflammatory cytokines following PAR2 modulation.

Objective: To determine if this compound can reverse the agonist-induced upregulation of pro-inflammatory genes.

Materials:

-

HepG2 cells or other relevant cell type

-

PAR2 agonist (e.g., H₂O₂)

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., IL-8, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Culture cells and treat them with the agonist (e.g., 400 µM H₂O₂) in the presence or absence of various concentrations of this compound for a specified duration (e.g., 24 hours).[1]

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify the RNA and assess its purity.

-

cDNA Synthesis: Reverse transcribe a standard amount of RNA (e.g., 1 µg) into cDNA.

-

qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.

-

Thermal Cycling: Run the qPCR program on a thermal cycler, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the untreated control group using the 2^(-ΔΔCt) method.

General Experimental Workflow

The logical flow for investigating this compound involves a series of steps from initial cell culture to functional and molecular analysis.

References

- 1. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:245329-02-6 | PAR2 peptide antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Binding Affinity of Fsllry-NH2 for PAR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and functional characteristics of the peptide Fsllry-NH2 as an antagonist of Protease-Activated Receptor 2 (PAR2). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] It is uniquely activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.[1] this compound is a synthetic hexapeptide that has been widely characterized as a competitive antagonist of PAR2, primarily by inhibiting the functional consequences of receptor activation.[2][3] This guide delves into the specifics of its interaction with PAR2.

Quantitative Data Presentation

| Parameter | Value | Cell Line | Assay Type | Agonist Used | Reference |

| IC50 | 50 µM | KNRK (Kirsten murine sarcoma virus-transformed rat kidney) cells | Calcium Mobilization | Trypsin | [2] |

| IC50 | 50-200 µM | KNRK cells | Calcium Mobilization | Trypsin | [4] |

Note: The variability in the IC50 values can be attributed to differences in experimental conditions, such as agonist concentration and cell passage number.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the antagonistic activity of this compound at PAR2 are provided below.

Inhibition of Trypsin-Induced PAR2 Activation in KNRK Cells

This protocol describes a functional assay to determine the IC50 value of this compound by measuring the inhibition of trypsin-induced intracellular calcium mobilization in KNRK cells, which endogenously express PAR2.

Materials:

-

KNRK cells

-

Trypsin (serine protease, PAR2 agonist)

-

This compound (antagonist)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture: Culture KNRK cells in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Seed the KNRK cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and incubate overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with HBSS containing 20 mM HEPES. Incubate the cells with Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS for 1 hour at 37°C in the dark.

-

Antagonist Incubation: Wash the cells twice with HBSS to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

-

Calcium Mobilization Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (excitation ~485 nm, emission ~525 nm).

-

Agonist Injection: Inject a fixed concentration of trypsin (e.g., 10 nM) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

Data Analysis: The peak fluorescence intensity following trypsin injection represents the intracellular calcium concentration. Plot the percentage of inhibition of the trypsin response against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Workflow for IC50 Determination of this compound

Caption: Workflow for determining the IC50 of this compound.

PAR2 Signaling Pathways

PAR2 activation initiates a cascade of intracellular signaling events. This compound, as an antagonist, is presumed to block these downstream effects by preventing the initial conformational change in the receptor. The primary signaling pathway involves the coupling of PAR2 to the Gαq/11 subunit of heterotrimeric G proteins. Additionally, PAR2 can signal through β-arrestin-dependent pathways.

Gαq/11-Mediated Signaling Pathway

Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, a key second messenger in many cellular responses.[5][6]

Caption: PAR2 Gαq/11-mediated signaling pathway.

β-Arrestin-Mediated Signaling Pathway

Upon activation, PAR2 can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can mediate receptor desensitization and internalization, and also act as scaffolds for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), leading to distinct cellular outcomes.[7][8]

Caption: PAR2 β-arrestin-mediated signaling pathway.

Off-Target Considerations

Recent studies have highlighted that this compound can exhibit off-target effects, most notably by acting as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog MRGPRX1.[5][6] This activity is independent of PAR2 and can elicit distinct physiological responses, such as itch.[5][6] Researchers should be aware of these potential off-target effects when interpreting data from experiments using this compound.

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of PAR2. While direct binding affinity data remains to be elucidated, its functional antagonism has been consistently demonstrated through the inhibition of PAR2-mediated intracellular calcium mobilization. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in the design and interpretation of experiments aimed at understanding the complex biology of PAR2 and the therapeutic potential of its modulation. Future studies employing biophysical techniques such as surface plasmon resonance or radioligand binding assays with a suitable radiolabeled PAR2 antagonist will be crucial for definitively determining the direct binding affinity of this compound to its target.

References

- 1. A New Strategy in Modulating the Protease-Activated Receptor 2 (Par2) in Autoimmune Diseases [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical and Biological Properties of Fsllry-NH2 Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of the Fsllry-NH2 peptide, a selective antagonist of Protease-Activated Receptor 2 (PAR2). This document details its physicochemical characteristics, summarizes its biological activity with quantitative data, provides detailed experimental protocols for its study, and visualizes its key signaling pathways.

Core Chemical Properties

This compound is a synthetic hexapeptide with the amino acid sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2. The C-terminus is amidated, a common modification to increase peptide stability and biological activity.

| Property | Value | Reference |

| Sequence | Phe-Ser-Leu-Leu-Arg-Tyr-NH2 | [1][2] |

| Molecular Formula | C39H60N10O8 | [3] |

| Molecular Weight | 796.97 g/mol | [3] |

| CAS Number | 245329-02-6 | [3] |

| Appearance | Crystalline solid/Powder | [1] |

| Purity | ≥95% (HPLC) | [3] |

| Solubility | Soluble to 1 mg/mL in water. | [3] |

| Storage | Store at -20°C. Stock solutions can be stored at -20°C for up to one month. It is recommended to prepare fresh solutions for optimal results. | [2][4][5] |

Biological Activity and Quantitative Data

This compound is a selective antagonist of PAR2, a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation and pain.[2][3][6] It has been shown to reverse taxol-induced mechanical allodynia and heat hyperalgesia, block ERK activation and collagen production in cardiac fibroblasts, and reduce symptoms in a mouse model of dermatophyte-associated itch.[3]

| Parameter | Value | Cell Line/Model | Assay | Reference |

| IC50 | 50 µM | PAR2-KNRK cells | PAR2 Antagonist Assay | [6] |

Experimental Protocols

PAR2 Antagonist Activity Assay in KNRK Cells

This protocol describes the methodology to assess the antagonistic activity of this compound on PAR2 activation in Kirsten virus-transformed rat kidney (KNRK) cells, which endogenously express PAR2.[6][7]

Materials:

-

KNRK cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Trypsin (for cell passage and as a PAR2 agonist)

-

This compound

-

Assay buffer

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture KNRK cells in standard cell culture medium until they reach the desired confluence.

-

Cell Preparation: On the day of the assay, harvest the cells and resuspend them in the assay buffer.

-

Incubation with Antagonist: Incubate the KNRK cells with varying concentrations of this compound (e.g., 200 µM) at 37°C for a predetermined time (e.g., 10 to 60 minutes).[6] A vehicle control (without this compound) should be run in parallel.

-

Agonist Stimulation: Add a PAR2 agonist, such as trypsin (e.g., 10 nM), to the cell suspension to activate the PAR2 receptors.[6][8]

-

Measurement of Activity: The activation of PAR2 can be measured by various downstream readouts. One common method is to measure the release of a chromogenic substrate, such as resorufin, which reflects the proteolytic activity of trypsin.[6]

-

Data Analysis: Measure the absorbance of the released substrate using a spectrophotometer at the appropriate wavelength (e.g., 574 nm for resorufin).[6] The inhibitory effect of this compound is determined by comparing the signal in the presence and absence of the peptide. The IC50 value can be calculated from a dose-response curve.

Taxol-Induced Mechanical Allodynia in a Mouse Model

This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a mouse model of neuropathic pain induced by the chemotherapeutic agent paclitaxel.[9][10][11]

Materials:

-

C57BL/6J mice[9]

-

Paclitaxel

-

This compound

-

Vehicle for drug administration

Procedure:

-

Induction of Neuropathy: Administer paclitaxel to the mice to induce peripheral neuropathy. A common regimen is intermittent low-dose injections.[9]

-

Acclimatization: Before behavioral testing, place the mice in the testing chambers on an elevated wire grid and allow them to acclimatize for at least one hour.[12]

-

Administration of this compound: Administer this compound or vehicle to the mice through an appropriate route (e.g., intraperitoneal injection).

-

Von Frey Test:

-

Begin testing by applying a von Frey filament with a specific force (e.g., 0.6 g) to the plantar surface of the hind paw.[12]

-

Apply the filament with enough force to cause it to bend and hold for 1-2 seconds.[12]

-

A positive response is defined as a clear withdrawal or shaking of the paw.

-

If there is no response, use the next higher filament. If there is a response, use the next lower filament.

-

Continue this process until the paw has been tested multiple times (e.g., 5 times) with a rest period between each stimulus (e.g., at least 2 minutes).[12]

-

-

Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold, which is a measure of mechanical allodynia. Compare the thresholds between the this compound-treated and vehicle-treated groups to determine the effect of the peptide.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization in response to PAR2 activation and its inhibition by this compound using a fluorescent calcium indicator like Fura-2 AM.[13][14][15][16]

Materials:

-

HEK293T cells expressing the target receptor (e.g., MrgprC11/MRGPRX1) or other suitable cell lines.[17]

-

Cell culture medium

-

Pluronic F-127[16]

-

Probenecid (optional, to prevent dye leakage)[16]

-

This compound

-

PAR2 agonist (e.g., SLIGRL-NH2 or Trypsin)

-

Fluorescence plate reader or microscope capable of ratiometric imaging.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well black-wall, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Washing: After incubation, wash the cells with HBS to remove extracellular dye. Add fresh HBS to the wells.

-

Baseline Measurement: Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Compound Addition: Add this compound at the desired concentration and incubate for a specified period.

-

Agonist Stimulation: Add the PAR2 agonist to stimulate the cells.

-

Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence ratio (340/380 nm excitation, 510 nm emission) over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The change in the fluorescence ratio reflects the mobilization of intracellular calcium. Compare the response in the presence and absence of this compound to determine its inhibitory effect.

Signaling Pathways

This compound exerts its antagonistic effects by modulating specific intracellular signaling pathways. As a PAR2 antagonist, it primarily interferes with G protein-coupled signaling. However, it has also been shown to activate other receptors, leading to distinct downstream events.

PAR2 Antagonism and Gαq/11 Signaling

Activation of PAR2 typically leads to the coupling of the Gαq/11 subunit of the heterotrimeric G protein. This initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This compound, as a PAR2 antagonist, is expected to block this cascade.[19][20][21][22]

Caption: this compound antagonism of the PAR2-Gαq/11 signaling pathway.

Activation of MrgprC11 and Downstream Signaling

Interestingly, this compound has been found to act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11). This activation also proceeds through a Gαq/11-mediated pathway, leading to PLC activation, IP3 production, and subsequent activation of Transient Receptor Potential Cation (TRPC) channels, resulting in an increase in intracellular calcium and can induce scratching behaviors in mice.[17]

Caption: this compound activation of the MrgprC11 signaling pathway.

SAPK/JNK Signaling Pathway

This compound has been shown to attenuate the increase of pro-inflammatory genes and Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) induced by oxidative stress (e.g., H2O2).[14] The SAPK/JNK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[23][24][25][26][27]

Caption: this compound mediated attenuation of the SAPK/JNK signaling pathway.

Conclusion

This compound is a valuable research tool for studying the roles of PAR2 in various physiological and pathological conditions. Its well-defined chemical properties, selective antagonistic activity at PAR2, and increasingly understood signaling mechanisms make it a cornerstone for investigations into inflammation, neuropathic pain, and other PAR2-mediated processes. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and drug development efforts targeting this important receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | PAR2 antagonist | Hello Bio [hellobio.com]

- 3. This compound (4751) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Paclitaxel Induced Sensory Polyneuropathy with “Catwalk” Automated Gait Analysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Characterisation of the effects of the chemotherapeutic agent paclitaxel on neuropathic pain-related behaviour, anxiodepressive behaviour, cognition, and the endocannabinoid system in male and female rats [frontiersin.org]

- 12. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. hellobio.com [hellobio.com]

- 16. ionbiosciences.com [ionbiosciences.com]

- 17. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 19. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bosterbio.com [bosterbio.com]

- 24. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 25. Activation of SAPK/JNKs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Physiological roles of SAPK/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. JNK/SAPK Signaling Is Essential for Efficient Reprogramming of Human Fibroblasts to Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fsllry-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the peptide Fsllry-NH2, a known antagonist of Protease-Activated Receptor 2 (PAR2). The procedures outlined are based on established principles of Fmoc-based solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity and yield of the final product.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This compound, with the amino acid sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2, is efficiently synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a resin, simplifying the purification process by allowing for the removal of excess reagents and by-products by simple filtration.

Materials and Reagents

A comprehensive list of necessary materials and reagents for the synthesis is provided in the table below.

| Reagent/Material | Specification | Purpose |

| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support for peptide synthesis, yields a C-terminal amide. |

| Fmoc-Tyr(tBu)-OH | - | First amino acid to be coupled to the resin. |

| Fmoc-Arg(Pbf)-OH | - | Protected arginine for incorporation into the peptide chain. |

| Fmoc-Leu-OH | - | Leucine for incorporation into the peptide chain. |

| Fmoc-Ser(tBu)-OH | - | Protected serine for incorporation into the peptide chain. |

| Fmoc-Phe-OH | - | Phenylalanine for incorporation into the peptide chain. |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for washing and coupling reactions. |

| Dichloromethane (DCM) | Anhydrous | Solvent for resin swelling and washing. |

| Piperidine | Reagent grade | For removal of the Fmoc protecting group. |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade | Coupling reagent. |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Coupling additive to reduce racemization. |

| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Base for coupling reactions. |

| Trifluoroacetic acid (TFA) | Reagent grade | For cleavage of the peptide from the resin. |

| Triisopropylsilane (TIS) | Reagent grade | Scavenger to protect side chains during cleavage. |

| Dithiothreitol (DTT) | Reagent grade | Scavenger for cleavage. |

| Diethyl ether | Anhydrous, cold | For precipitation of the crude peptide. |

Experimental Protocol: Step-by-Step Synthesis

The synthesis of this compound is a cyclical process involving deprotection of the Fmoc group and coupling of the next amino acid.

Step 1: Resin Preparation

-

Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Wash the resin with DMF (3x) and DCM (3x) to remove any impurities.

Step 2: First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH)

-

Dissolve Fmoc-Tyr(tBu)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the activation mixture to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

Step 3: Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Step 4: Subsequent Amino Acid Couplings Repeat the coupling and deprotection steps for the remaining amino acids in the following order: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Phe-OH. The general coupling protocol is as follows:

-

Pre-activate the Fmoc-amino acid (3 eq) with HOBt (3 eq) and DIC (3 eq) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin.

-

Add DIPEA (6 eq) to the reaction vessel and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

Step 5: Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Purification of this compound via Reverse-Phase HPLC

The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on differences in hydrophobicity.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Water | HPLC grade | Mobile phase component. |

| Acetonitrile (ACN) | HPLC grade | Organic modifier in the mobile phase. |

| Trifluoroacetic acid (TFA) | HPLC grade | Ion-pairing agent in the mobile phase. |

| C18 RP-HPLC Column | Preparative scale, 5-10 µm particle size | Stationary phase for peptide separation. |

Experimental Protocol: Step-by-Step Purification

Step 1: Sample Preparation

-

Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A (see below).

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Step 2: HPLC System and Conditions

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Column: Preparative C18 column

-

Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column)

-

Detection: UV absorbance at 220 nm

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point for method development.

| Time (min) | % Mobile Phase B |

| 0 | 5 |

| 60 | 65 |

| 65 | 95 |

| 70 | 95 |

| 75 | 5 |

| 80 | 5 |

Step 3: Purification Run

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes.

-

Inject the prepared sample onto the column.

-

Run the gradient and collect fractions corresponding to the major peak, which should be the target this compound peptide.

Step 4: Analysis and Lyophilization

-

Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the pure this compound peptide as a white, fluffy powder.

Purification Workflow Diagram

Caption: Workflow for the purification of this compound by RP-HPLC.

Quality Control

The final product should be characterized to confirm its identity and purity.

-

Mass Spectrometry: To verify the molecular weight of this compound (Expected [M+H]⁺ ≈ 797.97 g/mol ).

-

Analytical RP-HPLC: To determine the purity of the final peptide, which should typically be ≥95%.

By following these detailed protocols, researchers can reliably synthesize and purify high-quality this compound for use in a variety of research and drug development applications.

Stability and Degradation Profile of Fsllry-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known stability and handling information for the PAR2 antagonist peptide, Fsllry-NH2. It is important to note that detailed, publicly available data on its specific degradation pathways and quantitative stability profile is limited. Therefore, this guide also incorporates general principles of peptide degradation to infer potential stability characteristics of this compound. All experimental protocols provided are generalized and should be adapted and validated for specific laboratory conditions.

Introduction to this compound

This compound is a synthetic hexapeptide with the sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2. It acts as a selective antagonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation and pain.[1][2][3] As a peptide-based therapeutic agent, understanding its stability and degradation profile is crucial for its effective formulation, storage, and application in research and drug development.

This technical guide summarizes the available data on the physicochemical properties and storage of this compound, discusses its potential degradation pathways based on its structure and general peptide chemistry, and provides generalized experimental protocols for its stability assessment.

Physicochemical Properties and Storage Recommendations

Proper storage and handling are paramount to maintaining the integrity and activity of this compound. The following tables summarize its key physicochemical properties and recommended storage conditions based on supplier data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Amino Acid Sequence | Phe-Ser-Leu-Leu-Arg-Tyr-NH2 | [4] |

| Molecular Formula | C39H60N10O8 | [4] |

| Molecular Weight | 796.97 g/mol | |

| Purity | ≥95% (by HPLC) | |

| Solubility | Soluble to 1 mg/ml in water. Soluble in DMSO (e.g., 100 mg/mL). | [5] |

| Appearance | White to off-white solid | [4] |

Table 2: Recommended Storage and Handling of this compound

| Form | Storage Temperature | Duration | Recommendations and Remarks | Source(s) |

| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Store desiccated. | [3][5] |

| Stock Solutions in Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [5] |

| -20°C | Up to 1 month | [4][5] | ||

| Aqueous Solutions | N/A | N/A | Solutions are reported to be unstable; it is recommended to prepare them fresh for immediate use. | [3] |

Potential Degradation Profile of this compound

The degradation of peptides like this compound can occur through both chemical and enzymatic pathways. While specific studies on this compound are not publicly available, its degradation profile can be inferred from its amino acid sequence and the known reactivity of peptide bonds and amino acid side chains.

Chemical Degradation

Chemical degradation involves the intrinsic reactivity of the peptide and its interaction with its environment (e.g., pH, temperature, buffers, light, and oxygen).

-

Hydrolysis: The peptide bonds in the backbone of this compound are susceptible to hydrolysis, leading to cleavage of the peptide chain. This can be catalyzed by acidic or basic conditions. The rate of hydrolysis is generally sequence-dependent, with certain amino acid pairs being more labile than others.

-

Oxidation: The tyrosine (Tyr) residue in this compound contains a phenol side chain that is susceptible to oxidation. This can be promoted by exposure to oxygen, metal ions, or light.

-

Deamidation: Although this compound does not contain asparagine or glutamine residues, which are prone to deamidation, this is a common degradation pathway for many other peptides.

Enzymatic Degradation

When used in biological systems, this compound is exposed to a variety of enzymes that can catalyze its degradation.

-

Proteases and Peptidases: Enzymes such as aminopeptidases, carboxypeptidases, and endopeptidases present in plasma and tissues can cleave the peptide bonds of this compound. The C-terminal amidation of this compound is a common strategy to increase resistance to carboxypeptidases. The N-terminus, however, remains a potential site for cleavage by aminopeptidases. Endopeptidases can cleave internal peptide bonds, and the Arg residue in this compound makes it a potential substrate for trypsin-like proteases.

The following diagram illustrates the potential enzymatic cleavage sites of this compound.

Caption: Potential enzymatic cleavage sites in the this compound sequence.

Experimental Protocols for Stability Assessment

To definitively determine the stability and degradation profile of this compound, empirical studies are necessary. The following sections outline general experimental protocols that can be adapted for this purpose.

Stability in Solution (pH and Temperature Effects)

This study assesses the intrinsic chemical stability of this compound in aqueous solutions under various pH and temperature conditions.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, and 9).

-

Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

-

Incubation: Aliquot the samples and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each sample.

-

Analysis: Immediately analyze the samples by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining parent peptide and detect the formation of degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life under each condition.

Stability in Biological Matrices (e.g., Plasma)

This study evaluates the enzymatic stability of this compound in a biologically relevant fluid.

Methodology:

-

Plasma Preparation: Obtain fresh human or animal plasma containing anticoagulants (e.g., heparin or EDTA). Thaw the plasma at 37°C immediately before use.

-

Sample Preparation: Spike this compound into the plasma to a final concentration (e.g., 10 µM).

-

Incubation: Incubate the samples at 37°C in a shaking water bath.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot.

-

Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., ice-cold acetonitrile or trichloroacetic acid) to precipitate the plasma proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

-

Data Analysis: Calculate the half-life (t½) of this compound in plasma.

The following diagram illustrates a general workflow for assessing peptide stability.

Caption: General experimental workflow for assessing peptide stability.

Conclusion

This compound is a valuable research tool for studying the role of PAR2 in various biological processes. While detailed public data on its degradation is scarce, its peptide nature suggests susceptibility to hydrolysis and enzymatic degradation. The C-terminal amide offers some protection against carboxypeptidases, but the N-terminus and internal peptide bonds, particularly at the arginine residue, remain potential sites of cleavage. For optimal results in experimental settings, it is crucial to adhere to the recommended storage conditions, use freshly prepared solutions, and consider the potential for degradation in biological media. Empirical stability studies using the methodologies outlined in this guide are essential for a comprehensive understanding of the stability and degradation profile of this compound in specific applications.

References

- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

The Dual-Faced Peptide: A Technical Guide to the Discovery, History, and Development of Fsllry-NH2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fsllry-NH2, a hexapeptide amide, has emerged as a fascinating molecular tool with a dual personality that has significantly impacted research in inflammation and sensory biology. Initially developed and characterized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2), a key player in inflammatory processes, its development trajectory took an unexpected turn with the discovery of its potent agonist activity at Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, receptors critically involved in the sensation of itch. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, detailing its synthesis, its contrasting mechanisms of action, and the key experimental protocols used to elucidate its function.

Discovery and Historical Development

The story of this compound begins in the early 2000s with the quest for selective modulators of Protease-Activated Receptor 2 (PAR2). PAR2, a G protein-coupled receptor activated by serine proteases like trypsin, plays a significant role in inflammation.[1] The development of synthetic peptide antagonists was based on the receptor's own "tethered ligand" sequence, which is unmasked upon proteolytic cleavage.

In 2002, Al-Ani and colleagues reported the development of several peptide-based PAR2 antagonists, including this compound.[1] This peptide was designed to compete with the native tethered ligand at its docking site on the receptor's second extracellular loop.[1] Early studies demonstrated that this compound could block trypsin-mediated PAR2 activation, establishing it as a valuable tool for investigating the role of PAR2 in various physiological and pathophysiological processes.[1]

For years, this compound was primarily utilized as a specific PAR2 antagonist in studies of inflammation, pain, and asthma.[2][3] However, a pivotal discovery more recently reshaped our understanding of this peptide. It was found to be a potent agonist of the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human equivalent, MRGPRX1.[2][4][5] This unexpected finding revealed that this compound can induce scratching behavior in mice, a response mediated by the activation of these itch-specific receptors in sensory neurons.[4][5] This dual activity underscores the importance of thorough off-target screening in drug development and has opened new avenues for studying the molecular mechanisms of itch.

Physicochemical Properties and Synthesis

This compound is a hexapeptide with the amino acid sequence Phe-Ser-Leu-Leu-Arg-Tyr, with the C-terminus amidated. Its molecular formula is C₄₂H₆₅N₉O₈, and it has a molecular weight of 832.02 g/mol .

Solid-Phase Peptide Synthesis (SPPS)

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

-

Resin Preparation:

-

Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes.

-

Repeat the piperidine treatment once more for 5-10 minutes.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Amino Acid Coupling (Iterative Process):

-

Couple the Fmoc-protected amino acids sequentially, starting with Fmoc-Tyr(tBu)-OH.

-

For each coupling cycle:

-

Dissolve 3-5 equivalents of the Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH) and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test) to ensure completion.

-

After each coupling step, wash the resin extensively with DMF.

-

-

Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

-

-

Purification and Characterization:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Quantitative Data

The dual activity of this compound is reflected in its distinct potencies at its two known targets.

| Parameter | Receptor | Species | Cell Line/System | Value | Reference(s) |

| IC₅₀ | PAR2 | Not Specified | PAR2-KNRK cells | 50 µM | [6] |

| PAR2 | Not Specified | Trypsin-mediated activation | 50-200 µM | [1] | |

| EC₅₀ | MrgprC11 | Mouse | HEK293T cells | Dose-dependent activation | [4][5] |

| MRGPRX1 | Human | HEK293T cells | Moderate activation | [4][5] | |

| Binding Affinity (Kᵢ) | PAR2 | Human | CHO-hPAR2 cells | Not explicitly found for this compound | [7] |

| MrgprC11 | Mouse | - | Not Found |

Note: While a specific EC₅₀ value for this compound on MrgprC11 and MRGPRX1 is not explicitly stated in the reviewed literature, its activation is consistently described as dose-dependent. The related PAR2 agonist, SLIGRL-NH2, has a reported EC₅₀ of 10.1 µM for MrgprC11.[8]

Mechanisms of Action and Signaling Pathways

The two opposing activities of this compound are mediated through distinct receptors and signaling cascades.

Antagonism of PAR2

As a PAR2 antagonist, this compound is believed to act as a competitive inhibitor, binding to the receptor's tethered ligand binding site on the second extracellular loop. This prevents the conformational changes necessary for receptor activation and downstream signaling, which typically involves coupling to Gαq/11 and subsequent activation of phospholipase C.

Agonism of MrgprC11/MRGPRX1

In contrast, this compound acts as an agonist at MrgprC11 and MRGPRX1. This interaction triggers a canonical Gαq/11-mediated signaling pathway, leading to the sensation of itch.[4][5]

Signaling Pathway of this compound-induced Itch via MrgprC11

Key Experimental Protocols and Workflows

The dual nature of this compound has been characterized using a combination of in vitro and in vivo assays.

Intracellular Calcium Mobilization Assay

This assay is fundamental to demonstrating the agonist activity of this compound on MrgprC11/MRGPRX1-expressing cells.

Experimental Protocol: Intracellular Calcium Mobilization in HEK293T Cells

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transiently transfect the cells with a plasmid encoding for mouse MrgprC11 or human MRGPRX1 using a suitable transfection reagent (e.g., Lipofectamine).

-

Seed the transfected cells onto 96-well black-walled, clear-bottom plates and allow them to adhere and express the receptor for 24-48 hours.

-

-

Fluorescent Dye Loading:

-

Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in HBSS containing probenecid (to prevent dye extrusion) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence intensity.

-

Add varying concentrations of this compound to the wells and immediately begin recording the change in fluorescence over time.

-

An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each concentration of this compound.

-

Plot the dose-response curve and calculate the EC₅₀ value.

-

Workflow for Calcium Mobilization Assay

In Vivo Mouse Scratching Behavior Assay

This behavioral assay provides in vivo evidence for the pruritic (itch-inducing) effects of this compound.

Experimental Protocol: this compound-Induced Scratching Behavior in Mice

-

Animal Acclimation:

-

Use adult male mice (e.g., C57BL/6 strain).

-

Acclimate the mice to the observation chambers for at least 30 minutes before the experiment to reduce stress-induced behaviors.

-

-

Intradermal Injection:

-

Inject a specific dose of this compound (e.g., 10-100 µg) dissolved in sterile saline intradermally into the nape of the neck or the cheek of the mouse using a fine-gauge needle.

-

The injection volume is typically small (e.g., 10-20 µL).

-

-

Behavioral Observation:

-

Immediately after the injection, place the mouse in the observation chamber.

-

Videotape the mouse's behavior for a set period, typically 30-60 minutes.

-

A "bout of scratching" is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

-

-

Data Analysis:

-

An observer, blinded to the treatment groups, counts the number of scratching bouts from the video recordings.

-

Compare the number of scratches in the this compound-treated group to a vehicle-injected control group.

-

Workflow for Mouse Scratching Behavior Assay

Conclusion

The development of this compound is a compelling example of how a tool compound designed for one purpose can lead to unexpected and significant discoveries in another field. Initially a straightforward PAR2 antagonist, its identification as a potent MrgprC11/MRGPRX1 agonist has provided researchers with a novel means to investigate the molecular underpinnings of itch. This dual functionality, while a caution for its therapeutic use as a sole agent targeting PAR2, makes this compound an invaluable probe for dissecting the distinct roles of PAR2 in inflammation and Mrgpr receptors in sensory perception. Future research will likely continue to leverage the unique properties of this compound to further unravel the complexities of these important biological pathways.

References

- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]